molecular formula C6H5FN2O3 B13327016 5-Fluoro-4-methoxy-2-nitropyridine

5-Fluoro-4-methoxy-2-nitropyridine

Cat. No.: B13327016
M. Wt: 172.11 g/mol
InChI Key: JLBFGIYNMPSFRV-UHFFFAOYSA-N
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Description

5-Fluoro-4-methoxy-2-nitropyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom using reagents like potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF) under basic conditions . The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide .

Industrial Production Methods

Industrial production of 5-Fluoro-4-methoxy-2-nitropyridine may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methoxy-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-4-methoxy-2-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methoxy-2-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluorine and nitro groups. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-methoxy-2-nitropyridine is unique due to the combined presence of fluorine, methoxy, and nitro groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H5FN2O3

Molecular Weight

172.11 g/mol

IUPAC Name

5-fluoro-4-methoxy-2-nitropyridine

InChI

InChI=1S/C6H5FN2O3/c1-12-5-2-6(9(10)11)8-3-4(5)7/h2-3H,1H3

InChI Key

JLBFGIYNMPSFRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1F)[N+](=O)[O-]

Origin of Product

United States

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